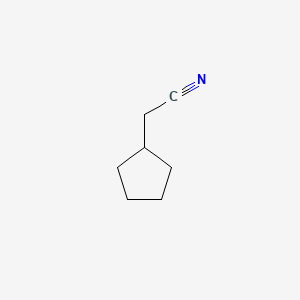
3-(3-Acetoxybenzoyl)-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Acetoxybenzoyl)-5-bromopyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a benzoyl group that is further acetylated. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxybenzoyl)-5-bromopyridine typically involves the following steps:
Acetylation of 3-hydroxybenzoic acid: This step involves reacting 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid to form 3-acetoxybenzoic acid.
Formation of 3-acetoxybenzoyl chloride: The 3-acetoxybenzoic acid is then reacted with thionyl chloride in a solvent like toluene to form 3-acetoxybenzoyl chloride.
Coupling with 5-bromopyridine: Finally, the 3-acetoxybenzoyl chloride is reacted with 5-bromopyridine under suitable conditions to form this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Acetoxybenzoyl)-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding hydroxy compound.
Oxidation and Reduction: The benzoyl group can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetoxy group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Hydrolysis: The major product is 3-(3-Hydroxybenzoyl)-5-bromopyridine.
Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(3-Acetoxybenzoyl)-5-bromopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 3-(3-Acetoxybenzoyl)-5-bromopyridine depends on its specific application. In biochemical contexts, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Acetoxybenzoyl)-2-chloropyridine
- 3-(3-Acetoxybenzoyl)-4-methylpyridine
- 3-(3-Acetoxybenzoyl)-5-fluoropyridine
Uniqueness
3-(3-Acetoxybenzoyl)-5-bromopyridine is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where such reactivity is desired.
Propiedades
IUPAC Name |
[3-(5-bromopyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c1-9(17)19-13-4-2-3-10(6-13)14(18)11-5-12(15)8-16-7-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSMIMIAHKNUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642188 |
Source


|
| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-29-5 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














